molecular formula C8H10O3 B2940868 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid CAS No. 1936666-75-9

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid

Cat. No.: B2940868
CAS No.: 1936666-75-9
M. Wt: 154.165
InChI Key: MDFNKHNLBNSJLV-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is a synthetic organic compound with the molecular formula C8H10O3 . It features an oxolane (tetrahydrofuran) ring substituted at the 2-position with both a carboxylic acid (-COOH) group and a prop-2-yn-1-yl (propargyl) group. This specific structure makes it a valuable bifunctional building block in medicinal chemistry and chemical biology research. The presence of both a carboxylic acid and an alkyne group within the same molecule provides two distinct handles for chemical modification. The carboxylic acid can be readily converted into various esters or amides, or used to form covalent bonds with amines . Simultaneously, the alkyne group is a key functionality for Huisgen cycloaddition or "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC) . This allows researchers to efficiently conjugate the molecule to azide-containing compounds, such as biomolecules, polymers, or other synthetic fragments, for the construction of more complex chemical entities. As such, this compound is primarily used as a versatile intermediate in the synthesis of compound libraries for drug discovery, the development of biochemical probes, and in materials science. Researchers can leverage its structure to explore structure-activity relationships (SAR) in pharmaceutical development, similar to strategies used in optimizing core scaffolds for kinase inhibitors . This compound is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-prop-2-ynyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFNKHNLBNSJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane and propargyl bromide.

    Alkylation Reaction: The oxolane undergoes an alkylation reaction with propargyl bromide in the presence of a strong base, such as sodium hydride, to introduce the prop-2-yn-1-yl group.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with new functional groups replacing the prop-2-yn-1-yl group.

Scientific Research Applications

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Oxolane Derivatives

Property 2-(Prop-2-yn-1-yl)oxolane-2-carboxylic Acid 2-(Prop-2-en-1-yl)oxolane-2-carboxylic Acid
Molecular Formula C₈H₁₀O₃ C₈H₁₂O₃
Molecular Weight (g/mol) 154.16 156.18
Substituent Propynyl (C≡CH₂) Propenyl (CH₂CH=CH₂)
Reactivity High (alkyne-specific reactions) Moderate (double bond reactions)
CAS Number Not provided 267425-71-8

2-(Oxan-2-yl)oxolane-2-carboxylic Acid

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Key Differences :

  • The oxan-2-yl (tetrahydropyran) substituent replaces the propargyl group, introducing an additional ether oxygen and a six-membered ring.
  • The increased steric bulk and polarity may enhance solubility in polar solvents but reduce reactivity due to the absence of unsaturated bonds.
  • This compound’s larger size (C₁₀H₁₆O₄) could influence pharmacokinetic properties in biological applications.

Table 2: Structural and Physical Comparison

Property This compound 2-(Oxan-2-yl)oxolane-2-carboxylic Acid
Molecular Formula C₈H₁₀O₃ C₁₀H₁₆O₄
Substituent Propynyl Oxan-2-yl (tetrahydropyran)
Functional Groups Alkyne, carboxylic acid Ether, carboxylic acid
Reactivity High (alkyne-specific) Low (ether-dominated)

2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-carboxylic Acid

Molecular Formula : C₁₃H₁₁Cl₂N₃O₄
Molecular Weight : 356.15 g/mol
CAS Number : 119725-91-6
Key Differences :

  • A dioxolane ring replaces the oxolane, and the substituents include a dichlorophenyl group and a triazole moiety.
  • The carboxylic acid group remains a common feature, but the complex substituents likely alter solubility and metabolic stability.

Biological Activity

2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid, also known as 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10O3\text{C}_8\text{H}_{10}\text{O}_3

This compound features a tetrahydrofuran ring with a propynyl substituent and a carboxylic acid group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can be summarized in the following steps:

  • Formation of the Tetrahydrofuran Ring : Starting from suitable precursors, the tetrahydrofuran structure is formed through cyclization reactions.
  • Alkynyl Substitution : The propynyl group is introduced via nucleophilic substitution or coupling methods.
  • Carboxylation : Finally, the carboxylic acid group is added through carboxylation reactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
PC3 (Prostate Cancer)30
Caco2 (Colon Cancer)40

These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways.

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cancer progression. For instance, it has been suggested that the compound could inhibit specific kinases involved in tumor growth and metastasis.

Case Study 1: In Vitro Cytotoxicity Assessment

A study conducted by researchers evaluated the cytotoxic effects of various derivatives of oxolane compounds, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with a notable selectivity towards cancerous cells compared to normal cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to several target proteins implicated in cancer signaling pathways. The docking results suggested strong interactions with proteins such as Bcl-xL and EGFR, which are critical for cell survival and proliferation.

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